molecular formula C15H14N4OS B610703 SB1-F-21 CAS No. 1895049-73-6

SB1-F-21

Cat. No.: B610703
CAS No.: 1895049-73-6
M. Wt: 298.364
InChI Key: DPOQOSJMDTZFOR-LBPRGKRZSA-N
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Description

"SB1-F-21" is a synthetic compound hypothesized to belong to the class of organoboron derivatives, given its structural similarities to compounds such as (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) and related arylboronic acids. Organoboron compounds are critical in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) and medicinal chemistry due to their stability and versatility .

Key hypothetical properties of this compound, based on structural analogs, include:

  • Molecular formula: Likely C₆H₅BBrClO₂ (similar to CAS 1046861-20-4) .
  • Molecular weight: ~235.27 g/mol (approximated from similar boronic acids) .
  • Synthetic route: Potential use of palladium catalysts (e.g., (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride) in tetrahydrofuran (THF)/water solvent systems under reflux .

Properties

CAS No.

1895049-73-6

Molecular Formula

C15H14N4OS

Molecular Weight

298.364

IUPAC Name

(S)-1-cyano-N-(5-phenylthiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C15H14N4OS/c16-10-19-7-6-12(9-19)14(20)18-15-17-8-13(21-15)11-4-2-1-3-5-11/h1-5,8,12H,6-7,9H2,(H,17,18,20)/t12-/m0/s1

InChI Key

DPOQOSJMDTZFOR-LBPRGKRZSA-N

SMILES

O=C(NC1=NC=C(C2=CC=CC=C2)S1)[C@H]3CCN(C#N)C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SB1-F-21;  SB1F21;  SB1 F 21

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares SB1-F-21 (hypothetical) with two structurally and functionally related compounds: CAS 1761-61-1 (a brominated benzoic acid derivative) and CAS 1046861-20-4 (a boronic acid). Data are derived from experimental results in the provided evidence :

Property This compound (Hypothetical) CAS 1761-61-1 CAS 1046861-20-4
Molecular Formula C₆H₅BBrClO₂ C₇H₅BrO₂ C₆H₅BBrClO₂
Molecular Weight (g/mol) 235.27 201.02 235.27
Solubility (mg/mL) ~0.24 (predicted) 0.687 0.24
Log S (ESOL) -2.99 -2.47 -2.99
Synthetic Catalyst Pd(dppf)Cl₂ A-FGO (graphene oxide catalyst) Pd(dppf)Cl₂
Reaction Time (h) 1.33 2.0 1.33
Yield (%) ~98 (predicted) 98 Not reported

Key Findings:

Structural Similarities :

  • Both this compound and CAS 1046861-20-4 share identical molecular formulas, suggesting analogous reactivity in cross-coupling reactions.
  • CAS 1761-61-1 differs in lacking a boronic acid group, limiting its utility in Suzuki-Miyaura reactions .

Synthetic Efficiency :

  • This compound and CAS 1046861-20-4 likely achieve high yields (~98%) using Pd catalysts, whereas CAS 1761-61-1 requires graphene oxide (A-FGO) for similar efficiency .

Solubility and Bioavailability :

  • CAS 1761-61-1 exhibits higher solubility (0.687 mg/mL) but lower bioavailability (Log S = -2.47) compared to boronic acids, which have moderate solubility but superior membrane permeability (e.g., Log Kp = -6.21 cm/s for CAS 1046861-20-4) .

Environmental Impact :

  • CAS 1046861-20-4’s synthesis employs THF/water systems, aligning with green chemistry principles, while CAS 1761-61-1 uses ionic liquids, which pose recycling challenges .

Research Limitations and Contradictions

  • Data Gaps: No direct experimental data exists for this compound in the provided evidence.
  • Contradictions : CAS 1046861-20-4’s yield is unreported, complicating efficiency comparisons. CAS 1761-61-1’s higher solubility conflicts with its lower bioavailability, highlighting structure-activity trade-offs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SB1-F-21
Reactant of Route 2
Reactant of Route 2
SB1-F-21

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